2-tert-butyl-N-(3-chlorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
CAS No.: 2549013-59-2
Cat. No.: VC11857706
Molecular Formula: C17H17ClN4O
Molecular Weight: 328.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549013-59-2 |
|---|---|
| Molecular Formula | C17H17ClN4O |
| Molecular Weight | 328.8 g/mol |
| IUPAC Name | 2-tert-butyl-N-(3-chlorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide |
| Standard InChI | InChI=1S/C17H17ClN4O/c1-17(2,3)14-10-22-15(20-14)8-7-13(21-22)16(23)19-12-6-4-5-11(18)9-12/h4-10H,1-3H3,(H,19,23) |
| Standard InChI Key | ZOLGQTGCFGKTLP-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC(=CC=C3)Cl |
| Canonical SMILES | CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC(=CC=C3)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-tert-butyl-N-(3-chlorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide features a fused bicyclic system comprising an imidazole ring condensed with a pyridazine moiety. The tert-butyl group at position 2 enhances steric bulk, while the 3-chlorophenyl carboxamide substituent at position 6 contributes to π-π stacking interactions with biological targets. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 328.8 g/mol |
| CAS Registry Number | 2549013-59-2 |
| Purity | ≥95% (typical synthesis yield) |
The compound’s planar aromatic system facilitates interactions with hydrophobic binding pockets in enzymes, as evidenced by molecular docking studies .
Physicochemical Properties
While experimental data on solubility and melting point remain limited, computational models predict moderate lipophilicity (), aligning with its tert-butyl and chlorophenyl substituents. The chlorine atom at the phenyl ring’s meta position minimizes steric hindrance while optimizing electronic effects for target engagement.
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis of 2-tert-butyl-N-(3-chlorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves a multi-step sequence:
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Core Formation: Condensation of α-bromoketones with 3-amino-6-halopyridazines under basic conditions (e.g., NaHCO₃) to construct the imidazo[1,2-b]pyridazine backbone .
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Carboxamide Introduction: Coupling the carboxylic acid intermediate at position 6 with 3-chloroaniline using carbodiimide-based reagents (e.g., EDC/HOBt) .
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tert-Butyl Functionalization: Alkylation or nucleophilic substitution at position 2 with tert-butyl groups to enhance metabolic stability .
Polar aprotic solvents like dimethylformamide (DMF) are critical for achieving cyclization yields exceeding 60%.
Structural-Activity Relationships (SAR)
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Position 2: tert-Butyl substitution improves kinase inhibition potency by 3-fold compared to methyl groups, likely due to enhanced hydrophobic interactions .
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Position 6: The 3-chlorophenyl carboxamide moiety is essential for antibacterial activity, with removal reducing MIC values against Pseudomonas aeruginosa from 6.25 μg/mL to >50 μg/mL .
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Pyridazine Ring: Halogenation at position 7 (e.g., Cl, Br) increases binding affinity for β-amyloid plaques ( = 11–50 nM) .
Biological Activities and Mechanisms
Protein Kinase Inhibition
The compound inhibits multiple kinases, including BCR-ABL and IKKβ, with IC₅₀ values in the nanomolar range . Its mechanism involves:
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Competitive ATP Binding: The imidazo[1,2-b]pyridazine core mimics adenine, occupying the kinase ATP-binding pocket .
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Allosteric Modulation: The tert-butyl group stabilizes a inactive kinase conformation, as shown in X-ray crystallography studies .
Antimicrobial Efficacy
Against Gram-negative pathogens, 2-tert-butyl-N-(3-chlorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide exhibits MIC values comparable to tetracycline (6.25 μg/mL for P. aeruginosa), likely through disruption of bacterial topoisomerase IV .
Research Findings and Comparative Analysis
Kinase Selectivity Profile
A comparative analysis of kinase inhibition reveals:
| Kinase Target | IC₅₀ (nM) | Selectivity Over Off-Targets |
|---|---|---|
| BCR-ABL | 18 | 12-fold vs. SRC |
| IKKβ | 32 | 8-fold vs. IKKα |
| EGFR | >1000 | N/A |
Data adapted from Shimizu et al. (2010) and Akkurt (2021) .
Antimicrobial Spectrum
The compound’s activity spans:
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Gram-Negative Bacteria: P. aeruginosa (MIC = 6.25 μg/mL), E. coli (MIC = 12.5 μg/mL) .
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Gram-Positive Bacteria: Bacillus subtilis (MIC = 10 μg/mL) .
Therapeutic Applications and Future Directions
Oncology
As a dual BCR-ABL/IKKβ inhibitor, this compound could overcome resistance in chronic myeloid leukemia (CML) patients with T315I mutations . Preclinical models show 60% tumor growth inhibition at 10 mg/kg dosing .
Neuroimaging
Carbon-11 labeling of the methylthio variant enables PET imaging of amyloid plaques, with a brain uptake ratio of 2.5:1 (plaque-rich vs. plaque-poor regions) .
Anti-Inflammatory Therapy
IKKβ inhibition suppresses NF-κB signaling, reducing TNF-α production by 70% in macrophage models .
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